molecular formula C10H15NS B13323145 7-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine

7-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine

Cat. No.: B13323145
M. Wt: 181.30 g/mol
InChI Key: MRPLSRYIEHTJES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine is an organic compound with the molecular formula C10H15NS. It belongs to the class of thienopyridines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophene with a suitable aldehyde or ketone, followed by cyclization to form the thienopyridine core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

7-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyridines .

Scientific Research Applications

7-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine involves its interaction with specific molecular targets. For instance, thienopyridines are known to inhibit platelet aggregation by blocking the P2Y12 receptor on platelets. This prevents the binding of adenosine diphosphate (ADP), thereby inhibiting platelet activation and aggregation .

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-tetrahydrothieno[2,3-c]pyridine
  • 4,5,6,7-tetrahydrothieno[3,2-c]pyridine
  • 2-(oxalyl-amino)-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylic acid

Uniqueness

7-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group at the 7-position can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H15NS

Molecular Weight

181.30 g/mol

IUPAC Name

7-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine

InChI

InChI=1S/C10H15NS/c1-2-3-9-10-8(4-6-11-9)5-7-12-10/h5,7,9,11H,2-4,6H2,1H3

InChI Key

MRPLSRYIEHTJES-UHFFFAOYSA-N

Canonical SMILES

CCCC1C2=C(CCN1)C=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.